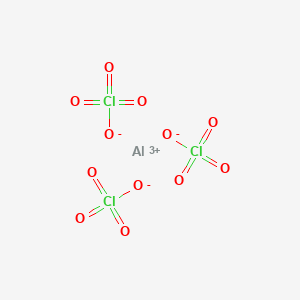
Dipentaerythritol hexanitrate
概要
説明
Dipentaerythritol hexanitrate is a compound that contains a total of 50 bonds, including 34 non-H bonds, 12 multiple bonds, 22 rotatable bonds, 12 double bonds, and 1 aliphatic ether .
Synthesis Analysis
The synthesis of Dipentaerythritol hexanitrate involves a series of consecutive-parallel steps through the formation of mono-, di-, and tri-esters . The reaction rates of the consecutive replacements of the OH groups with acid groups during the formation of the monoester are the largest, and decrease for diester and triester formation .Molecular Structure Analysis
The molecular structure of Dipentaerythritol hexanitrate is shown in the figure . It contains atomic coordinates and displacement parameters .Chemical Reactions Analysis
The performance of Dipentaerythritol hexanitrate, such as thermal stability and detonation property, is worse than that of pentaerythritol tetranitrate . The mechanical sensitivity is higher than pentaerythritol tetranitrate .Physical And Chemical Properties Analysis
Dipentaerythritol hexanitrate is a colorless to white, crystalline, odorless powder . The performance of Dipentaerythritol hexanitrate, such as thermal stability and detonation property, is worse than that of pentaerythritol tetranitrate .科学的研究の応用
Explosives Research
DiPEHN is primarily known for its application in the field of explosives. It’s a derivative of pentaerythritol tetranitrate (PETN), which is a powerful high explosive. Researchers are interested in DiPEHN due to its thermal stability and detonation properties, although it is less stable than PETN . Its mechanical sensitivity and performance characteristics are subjects of ongoing study, particularly in the development of new explosive materials with controlled detonation rates for both military and civilian uses.
Propellants in Aerospace
In aerospace, DiPEHN can be explored as a potential component in solid rocket propellants. Its high energy content could contribute to the development of more efficient propulsion systems. The understanding of its crystal structure and thermal properties is crucial for this application, as these factors influence the stability and performance of the propellant .
Energy Storage Systems
Recent studies have indicated the potential of DiPEHN in energy storage applications. The solid-solid transition process of related compounds like pentaerythritol has been noted for its thermochemical stability, which can be enhanced with additives. Researchers are investigating whether DiPEHN could offer similar benefits in energy storage systems, particularly in the context of thermal management and heat storage .
Agriculture
While direct applications of DiPEHN in agriculture are not well-documented, its parent compound, pentaerythritol, and related chemicals are used in the synthesis of polyesters and alkyd resins, which find applications in agricultural coatings and adhesives. The potential for DiPEHN to contribute to this field lies in its chemical structure and properties, which may lead to the development of new materials for agricultural use .
Material Science
In material science, DiPEHN’s derivatives are used in the production of polyesters, polyethers, polyurethanes, and alkyd resins. These materials are essential in creating products with specific mechanical and chemical properties. The synthesis and modification of DiPEHN can lead to new materials with improved performance for industrial applications .
Environmental Science
The role of DiPEHN in environmental science could be linked to its potential use in creating environmentally friendly materials. Its derivatives are used in coatings, adhesives, and other specialty chemicals that could be designed to reduce environmental impact. Research into DiPEHN’s properties may yield insights into developing sustainable materials .
Electronics
DiPEHN’s high-energy content and stability could make it a candidate for research in electronic applications, particularly in the development of components that require materials capable of withstanding high temperatures or providing energy density. Its thermal properties might be beneficial in designing devices that operate under extreme conditions .
Chemical Synthesis
DiPEHN is involved in the synthesis of various chemical products. Its reactivity and stability are of interest in creating complex chemical compounds. Researchers may explore DiPEHN as a precursor or intermediate in synthesizing new compounds with applications in pharmaceuticals, specialty chemicals, and advanced materials .
作用機序
Target of Action
Dipentaerythritol hexanitrate (DPH) is primarily used in the production of polyesters, polyethers, polyurethanes, alkyd resins, and a wide range of specialty chemicals such as lubricants, coatings, adhesives, plasticizers, and cosmetics . Its primary targets are therefore the chemical reactions involved in these processes.
Mode of Action
DPH is synthesized from pentaerythritol (PE) under acidic conditions . The molecule structure of DPH is similar to the pentaerythritol tetranitrate . The synthesis involves a selective dimerization process, where PE is converted into DPH in the presence of a low amount of sulfuric acid .
Biochemical Pathways
The biochemical pathways involved in the action of DPH are primarily related to its synthesis from PE. The process involves dehydration and condensation reactions under acidic conditions . The exact biochemical pathways and their downstream effects are complex and depend on the specific conditions and reactants used in the synthesis process.
Result of Action
The result of DPH’s action is the production of a variety of chemical products, including polyesters, polyethers, polyurethanes, alkyd resins, and various specialty chemicals . The exact molecular and cellular effects of DPH’s action would depend on the specific chemical reactions and processes it is involved in.
Action Environment
The action of DPH is influenced by various environmental factors. For instance, the synthesis of DPH from PE requires specific conditions, including a certain temperature (175 °C), a specific PE/Sulfolane ratio (2333 g/L), and a certain amount of sulfuric acid (0.5 mol%) . These conditions can significantly influence the yield and purity of DPH. Furthermore, the performance of DPH, such as its thermal stability and detonation property, is worse than that of pentaerythritol tetranitrate .
Safety and Hazards
特性
IUPAC Name |
[3-nitrooxy-2-[[3-nitrooxy-2,2-bis(nitrooxymethyl)propoxy]methyl]-2-(nitrooxymethyl)propyl] nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O19/c17-11(18)30-3-9(4-31-12(19)20,5-32-13(21)22)1-29-2-10(6-33-14(23)24,7-34-15(25)26)8-35-16(27)28/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXZDPSXQZVBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884579 | |
| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1',3,3'-tetranitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipentaerythritol hexanitrate | |
CAS RN |
13184-80-0 | |
| Record name | 1,3-Propanediol, 2,2′-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1′,3,3′-tetranitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13184-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipentaerythritol hexanitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1',3,3'-tetranitrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1',3,3'-tetranitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]propane-1,3-diyl] tetranitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of Dipentaerythritol Hexanitrate (DiPEHN) affect the properties of Pentaerythritol Tetranitrate (PETN)?
A: DiPEHN, a homolog of PETN, has been shown to influence the surface morphology and thermal stability of PETN crystals. Studies using Thermogravimetric Analysis (TGA) have demonstrated that doping PETN with small amounts of DiPEHN can reduce the mass-loss rate from PETN single-crystal surfaces by up to 35% compared to undoped crystals. [] This suggests that DiPEHN may act as an impurity that hinders the evaporation process of PETN, potentially by impeding the movement of steps on the crystal surface. [] Furthermore, DiPEHN has been found to have a higher thermal stability and decomposition energy compared to PETN. []
Q2: How does the concentration of DiPEHN in PETN crystals relate to the overall doping effect?
A: Interestingly, adding a larger amount of DiPEHN to the solution during crystal growth does not necessarily result in a proportionally higher concentration of DiPEHN within the PETN crystals. [] This suggests that PETN crystals may have a limited capacity to incorporate DiPEHN, and exceeding this limit might lead to the exclusion of the impurity during the crystallization process.
Q3: What analytical techniques are commonly employed to study DiPEHN and its effects on PETN?
A: Several analytical techniques are used to investigate DiPEHN and its influence on PETN. Infrared spectroscopy plays a crucial role in quantifying DiPEHN levels in PETN samples. [] This method leverages the unique absorbance of DiPEHN at the 8.9-micron band to determine its concentration. [] Additionally, Atomic Force Microscopy (AFM) is used to visualize the surface morphology of PETN crystals, providing insights into the impact of DiPEHN doping on surface features like growth layers and roughness. []
Q4: How does the presence of DiPEHN impact the thermal decomposition kinetics of PETN?
A: Differential Scanning Calorimetry (DSC) studies have shed light on the influence of DiPEHN on PETN's thermal decomposition kinetics. [] These studies reveal that while the presence of DiPEHN doesn't significantly affect PETN's thermal stability, DiPEHN itself exhibits superior thermal stability and higher decomposition energy compared to PETN. [] This suggests that DiPEHN might not directly influence the initial stages of PETN decomposition but could impact the overall energy release profile during the process.
Q5: What are the implications of DiPEHN presence in the production of PETN?
A: During the industrial production of PETN, a reddish residual nitric acid is generated, which contains impurities like DiPEHN. [] Understanding the presence and behavior of DiPEHN in this residual acid is crucial for purification processes. [] Effective removal of DiPEHN contributes to obtaining a higher purity of recovered nitric acid, which can be reused or sold, enhancing the overall sustainability and cost-effectiveness of PETN production. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
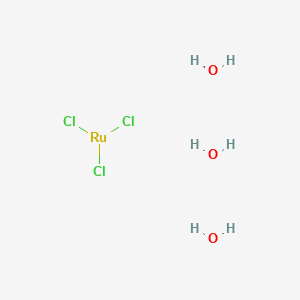

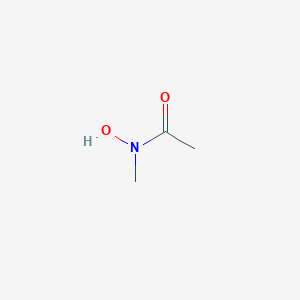
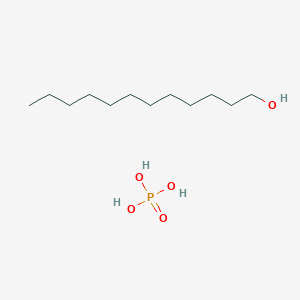
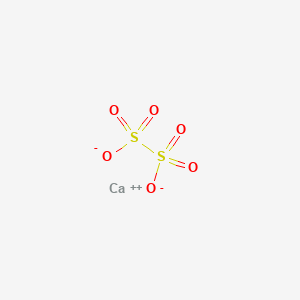
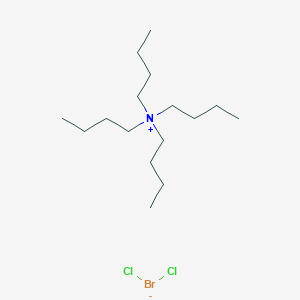

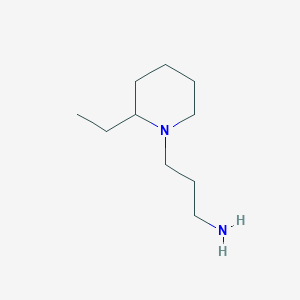
![5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B76079.png)
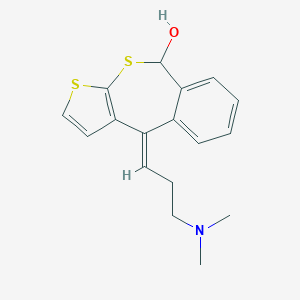
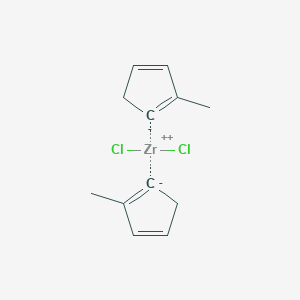
![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)
